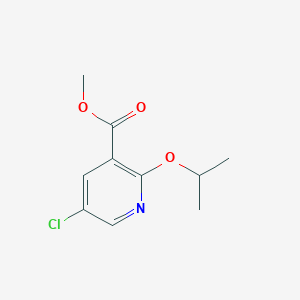

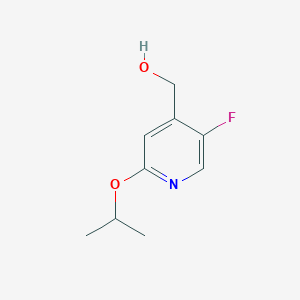

Benzyl 2-isopropoxynicotinate

説明

Benzyl 2-isopropoxynicotinate is an organic compound . It is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C16H17NO3 . The InChI code for this compound is 1S/C16H17NO3/c1-12(2)20-15-14(9-6-10-17-15)16(18)19-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.32 . It is recommended to be stored at a temperature of 2-8°C .科学的研究の応用

Corrosion Inhibition : Research has shown that certain spirocyclopropane derivatives, which share structural similarities with Benzyl 2-isopropoxynicotinate, are effective inhibitors for mild steel corrosion in acidic solutions. This suggests potential applications of this compound in corrosion inhibition (Chafiq et al., 2020).

Nucleic Acid Synthesis : Derivatives of this compound have been used in the selective protection of ribonucleosides, which is a crucial step in the synthesis of RNA and DNA-RNA mixtures. This indicates its significance in the field of molecular biology and genetic engineering (Kempe et al., 1982).

Cancer Research : Compounds like Benzyl isothiocyanate, structurally related to this compound, have been studied for their antiproliferative effects on cancer cells. These studies contribute to understanding the potential of such compounds in cancer therapy (Visanji et al., 2004).

Pharmaceutical Applications : There is research indicating the use of this compound derivatives as anti-dopaminergic agents, which may be useful in treating neurodegenerative disorders and schizophrenia (Habernickel, 2003).

Food Industry : this compound and its derivatives are found in various food products and are used as preservatives due to their antibacterial and antifungal properties. This underlines its importance in food science and safety (del Olmo et al., 2017).

Chemical Synthesis : The compound has been involved in the synthesis of various heterocyclic compounds, which are crucial in organic chemistry and pharmaceutical applications (Srivastava & Bhardwaj, 1978).

Photodimer Formation : A study demonstrates the photodimer formation of 2-alkoxynicotinate derivatives, a chemical process that could have implications in materials science and photophysics (Sakamoto et al., 2002).

Safety and Hazards

The safety information for Benzyl 2-isopropoxynicotinate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Benzyl 2-isopropoxynicotinate is a chemical compound that is structurally related to Benzyl nicotinate . It is known to act as a rubefacient and vasodilator . Rubefacients are substances that irritate the skin, increasing blood circulation and causing a warming sensation. Vasodilators, on the other hand, are substances that cause blood vessels to expand, which increases blood flow and decreases blood pressure.

Mode of Action

Benzyl nicotinate, as a rubefacient and vasodilator, likely interacts with its targets to cause an increase in blood flow and a warming sensation . This can result in changes such as increased delivery of oxygen and nutrients to the tissues, removal of waste products, and relief of pain and inflammation.

Biochemical Pathways

Related compounds such as benzyl isothiocyanates have been shown to modulate inflammation, oxidative stress, and apoptosis via nrf2/ho-1 and nf-κb signaling pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation.

Pharmacokinetics

Pharmacokinetic principles suggest that the bioavailability of a compound can be influenced by factors such as its formulation, route of administration, and the patient’s physiological state . For example, compounds with longer elimination half-lives are preferred because their concentrations fluctuate less, producing less variation in effect strength and carrying a lower risk of adverse drug reactions .

Result of Action

For instance, Benzyl nicotinate is used in combination with analgesics in topical preparations to treat conditions such as back pain, bursitis, osteoarthritis, rheumatism, and sciatica . Its vasodilatory and rubefacient actions can enhance the delivery of the analgesic to the site of pain, thereby enhancing the analgesic’s effectiveness.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances, and the specific physiological conditions of the patient. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat

特性

IUPAC Name |

benzyl 2-propan-2-yloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12(2)20-15-14(9-6-10-17-15)16(18)19-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBUBOOIFBVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164141 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-24-0 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B3248047.png)